molecular formula C9H6F2O B3135910 (2E)-3-(3,5-difluorophenyl)prop-2-enal CAS No. 405937-99-7

(2E)-3-(3,5-difluorophenyl)prop-2-enal

Cat. No.: B3135910
CAS No.: 405937-99-7
M. Wt: 168.14 g/mol
InChI Key: VUJNIOGUAYENEA-OWOJBTEDSA-N
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Description

(2E)-3-(3,5-difluorophenyl)prop-2-enal is an organic compound characterized by the presence of a difluorophenyl group attached to a propenal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-difluorophenyl)prop-2-enal typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate reagent to introduce the propenal group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-difluorophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-(3,5-difluorophenyl)prop-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(3,5-difluorophenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluorobenzaldehyde: A precursor in the synthesis of (2E)-3-(3,5-difluorophenyl)prop-2-enal.

    (2E)-3-(3,5-dichlorophenyl)prop-2-enal: Similar structure but with chlorine atoms instead of fluorine.

    (2E)-3-(3,5-dimethylphenyl)prop-2-enal: Similar structure with methyl groups instead of fluorine.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJNIOGUAYENEA-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405937-99-7
Record name (2E)-3-(3,5-difluorophenyl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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